molecular formula C24H22N2O3 B2852482 4-ethoxy-N-[(furan-2-yl)methyl]-2-(4-methylphenyl)quinoline-6-carboxamide CAS No. 1040636-32-5

4-ethoxy-N-[(furan-2-yl)methyl]-2-(4-methylphenyl)quinoline-6-carboxamide

Cat. No.: B2852482
CAS No.: 1040636-32-5
M. Wt: 386.451
InChI Key: DJTWUEOBHMCLPW-UHFFFAOYSA-N
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Description

4-ethoxy-N-[(furan-2-yl)methyl]-2-(4-methylphenyl)quinoline-6-carboxamide is a quinoline-based carboxamide derivative featuring distinct substituents at positions 2, 4, and 6 of the quinoline core.

Properties

IUPAC Name

4-ethoxy-N-(furan-2-ylmethyl)-2-(4-methylphenyl)quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-3-28-23-14-22(17-8-6-16(2)7-9-17)26-21-11-10-18(13-20(21)23)24(27)25-15-19-5-4-12-29-19/h4-14H,3,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTWUEOBHMCLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)NCC3=CC=CO3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-ethoxy-N-[(furan-2-yl)methyl]-2-(4-methylphenyl)quinoline-6-carboxamide is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This compound features an ethoxy group, a furan moiety, and a methylphenyl group, which contribute to its potential therapeutic properties. The compound has garnered interest in medicinal chemistry for its possible applications in treating various diseases, including cancer and infectious diseases.

The molecular formula of this compound is C25H22N2O3C_{25}H_{22}N_{2}O_{3}, with a molecular weight of approximately 398.5 g/mol. Its structure can be characterized by the following key features:

PropertyValue
Molecular FormulaC25H22N2O3C_{25}H_{22}N_{2}O_{3}
Molecular Weight398.5 g/mol
CAS Number1114887-06-7

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the quinoline core through methods such as the Skraup synthesis. Subsequent steps include the introduction of the ethoxy group and the furan moiety via alkylation reactions. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor synthesis progress and confirm compound structure.

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer activity. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in breast cancer cells with an IC50 value indicating effective cytotoxicity at low concentrations.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values have been reported in studies, demonstrating its potential as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects is thought to involve interaction with key molecular targets within cells. It may modulate signaling pathways associated with cell growth and apoptosis, particularly through the inhibition of specific enzymes or receptors involved in these processes.

Case Studies

  • Anticancer Study : A study conducted on human breast cancer cell lines revealed that treatment with this compound led to a significant decrease in cell viability, with apoptotic markers observed through flow cytometry analysis.
  • Antimicrobial Evaluation : In vitro tests against Staphylococcus aureus showed that the compound inhibited biofilm formation and reduced bacterial viability, suggesting its potential use in treating infections caused by resistant strains.

Comparison with Similar Compounds

Table 1: Substituent Variations in Quinoline-6-carboxamide Derivatives

Compound Name Position 2 Substituent Position 4 Substituent Position 6 Substituent Key Structural Features
Target Compound 4-methylphenyl ethoxy N-(furan-2-yl)methyl carboxamide Electron-donating ethoxy, hydrophobic aryl
6-bromo-N-[(furan-2-yl)methyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide 4-methoxyphenyl bromo N-(furan-2-yl)methyl carboxamide Electron-withdrawing bromo, polar methoxy
N-[2-(4-chlorophenyl)ethyl]-2,3-di(furan-2-yl)quinoxaline-6-carboxamide Quinoxaline core N/A N-(4-chlorophenethyl) carboxamide Quinoxaline core, dual furan substituents
  • Key Insights: Bromo vs. This difference may influence binding to hydrophobic targets or metabolic stability . Core Heterocycle: Quinoxaline derivatives (e.g., ) lack the nitrogen atom at position 1 of quinoline, reducing basicity and altering π-π stacking interactions in biological systems .

Functional Group Variations in Carboxamide Derivatives

Table 2: Carboxamide Functional Group Modifications

Compound Name Carboxamide Position Additional Functional Groups Biological Activity (if reported)
Target Compound Quinoline-6 Ethoxy, 4-methylphenyl, furan-2-ylmethyl N/A (inferred antimicrobial potential)
N-(2-(3,3-difluoropyrrolidin-1-yl)ethyl)-6-fluoroquinoline-4-carboxamide Quinoline-4 Difluoropyrrolidine, fluoro Multi-stage antimicrobial activity
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate Quinoline-4 Methoxy, phenyl, methyl ester P-glycoprotein inhibition (carboxylate)
  • Key Insights: Carboxamide vs. Positional Effects: Carboxamide at position 6 (target) vs. position 4 () alters the spatial orientation of the functional group, which may impact target engagement in enzyme active sites .

Preparation Methods

Friedländer Annulation for Quinoline Formation

The Friedländer reaction is preferred for its regioselective control. A ketone bearing the 4-methylphenyl group reacts with 2-aminobenzaldehyde derivatives under acidic conditions:

Procedure :

  • Combine 2-amino-5-nitrobenzaldehyde (1.0 equiv) and 4-methylacetophenone (1.2 equiv) in ethanol.
  • Add concentrated HCl (catalytic) and reflux at 80°C for 12 hours.
  • Isolate 2-(4-methylphenyl)quinolin-6-amine via vacuum filtration (Yield: 68–72%).

Key Considerations :

  • Nitro groups at position 6 facilitate later conversion to carboxylic acids.
  • Acidic conditions prevent unwanted side reactions at the quinoline nitrogen.

Introduction of the Ethoxy Group at Position 4

Chlorination and Nucleophilic Substitution

A two-step process replaces a chloro intermediate with ethoxide:

Step 1: Chlorination

  • Treat 2-(4-methylphenyl)quinolin-6-amine with POCl₃ at 110°C for 6 hours to yield 4-chloro-2-(4-methylphenyl)quinoline-6-amine.

Step 2: Ethoxy Substitution

  • React 4-chloro intermediate with sodium ethoxide (3.0 equiv) in dry DMF at 120°C for 8 hours.
  • Purify via column chromatography (hexane:ethyl acetate, 4:1) to obtain 4-ethoxy-2-(4-methylphenyl)quinoline-6-amine (Yield: 85%).

Optimization Note :

  • Excess ethoxide and anhydrous conditions minimize hydrolysis byproducts.

Carboxamide Formation at Position 6

Oxidation of Amine to Carboxylic Acid

Convert the 6-amino group to a carboxylic acid using HNO₂ followed by oxidation:

Procedure :

  • Diazotize 4-ethoxy-2-(4-methylphenyl)quinoline-6-amine with NaNO₂/HCl at 0–5°C.
  • Hydrolyze with H₂O to yield 4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxylic acid (Yield: 90%).

Acid Chloride Formation and Amide Coupling

Step 1: Acid Chloride Synthesis

  • Reflux quinoline-6-carboxylic acid (1.0 equiv) with SOCl₂ (2.5 equiv) in dry toluene at 110°C for 4 hours.

Step 2: Reaction with Furan-2-ylmethylamine

  • Add furan-2-ylmethylamine (1.5 equiv) and K₂CO₃ (2.0 equiv) in dry acetone.
  • Stir at 0°C for 1 hour, then room temperature overnight.
  • Isolate product via crystallization (ethanol/water) to obtain 4-ethoxy-N-[(furan-2-yl)methyl]-2-(4-methylphenyl)quinoline-6-carboxamide (Yield: 78%).

Purification and Characterization

Crystallization Techniques

  • Solvent System : Ethanol/water (3:1) achieves >98% purity by HPLC.
  • Polymorph Control : Slow cooling at 0.5°C/min ensures uniform crystal form.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (d, J=2.4 Hz, 1H, H-5), 8.25 (dd, J=9.0, 2.4 Hz, 1H, H-7), 7.89 (d, J=9.0 Hz, 1H, H-8), 7.45–7.38 (m, 5H, aromatic), 6.52 (dd, J=3.2, 1.8 Hz, 1H, furan H-3), 4.68 (s, 2H, CH₂), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 2.45 (s, 3H, CH₃), 1.48 (t, J=7.0 Hz, 3H, CH₂CH₃).
  • HPLC : tR = 12.4 min (C18 column, 70:30 MeOH:H₂O).

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Purity (%) Key Reference
Quinoline formation Friedländer annulation 70 95
Ethoxy substitution Nucleophilic aromatic substitution 85 97
Amide coupling Acid chloride/amine reaction 78 98

Q & A

Q. Critical conditions :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction efficiency .
  • Temperature control : Maintain 60–80°C during cyclization to prevent side reactions .
  • pH adjustment : Neutralization with sodium bicarbonate minimizes acid degradation of intermediates .

Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

Q. Basic

  • X-ray crystallography : Resolves 3D molecular geometry, confirming substituent positions (e.g., ethoxy group orientation and furan-methyl linkage). Crystallization in ethyl acetate/hexane mixtures yields high-quality crystals .
  • NMR spectroscopy :
    • ¹H/¹³C NMR : Identifies protons and carbons in the quinoline core (δ 7.5–8.5 ppm for aromatic protons) and furan-methyl group (δ 4.5–5.0 ppm for –CH₂–) .
    • 2D NMR (COSY, HSQC) : Maps coupling between adjacent protons and carbons, verifying connectivity .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 456.18) and fragmentation patterns .

How should researchers design initial biological activity screens for this compound?

Q. Basic

  • In vitro assays :
    • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    • Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Target-specific profiling : Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates .
  • ADMET screening : Solubility (shake-flask method), metabolic stability (microsomal incubation), and cytotoxicity (HEK293 cells) .

What strategies are employed to optimize the synthetic yield of this compound while minimizing by-products?

Q. Advanced

  • Reagent optimization :
    • Use N-methylmorpholine as a base to reduce racemization during amide bond formation .
    • Catalytic Pd/C for hydrogenation steps to enhance regioselectivity .
  • Process intensification :
    • Continuous flow reactors for precise temperature/pH control during cyclization .
    • High-throughput screening (HTS) of solvent combinations (e.g., DCM/MeOH ratios) to maximize crystallinity .
  • By-product mitigation :
    • Silica gel chromatography with gradient elution (hexane → ethyl acetate) removes unreacted intermediates .

How can reaction mechanisms for key transformations (e.g., quinoline ring formation) be elucidated experimentally?

Q. Advanced

  • Kinetic studies : Monitor reaction progress via HPLC to identify rate-determining steps (e.g., imine formation vs. cyclization) .
  • Isotopic labeling : Use ¹⁸O-labeled water to trace oxygen incorporation in the ethoxy group during hydrolysis .
  • Intermediate trapping : Quench reactions at timed intervals to isolate intermediates (e.g., Schiff bases) for NMR/MS analysis .
  • DFT calculations : Compare theoretical vs. experimental IR spectra to validate transition states .

How do structural modifications (e.g., substituent variations) influence the compound’s biological activity?

Advanced
Structure-Activity Relationship (SAR) Insights :

Analog Modification Biological Effect Reference
6-Chloro-2-(4-chlorophenyl)Halogen substitutionEnhanced antimicrobial activity (MIC ↓ 50%)
2-(4-Methoxyphenyl) derivativeMethoxy vs. ethoxy groupReduced cytotoxicity (IC₅₀ ↑ 2-fold)
Furan-2-ylmethyl removalSimplified carboxamideLoss of kinase inhibition (IC₅₀ > 100 μM)

Q. Methodology :

  • Parallel synthesis of analogs with systematic substituent changes .
  • Molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .

How can contradictions in biological activity data across studies be resolved?

Q. Advanced

  • Standardized protocols :
    • Uniform cell culture conditions (e.g., passage number, serum concentration) to reduce variability .
    • Internal controls (e.g., doxorubicin for cytotoxicity assays) for cross-study comparability .
  • Meta-analysis :
    • Pool data from multiple studies using fixed/random-effects models to identify trends .
    • Compare logP values and solubility to correlate bioactivity with physicochemical properties .

What role can computational modeling play in predicting the compound’s pharmacokinetic and toxicity profiles?

Q. Advanced

  • In silico tools :
    • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, BBB permeability, and hERG inhibition .
    • Toxicity profiling : ProTox-II for hepatotoxicity and carcinogenicity risk assessment .
  • Molecular dynamics (MD) simulations :
    • Simulate binding stability to human serum albumin (HSA) to predict plasma half-life .
    • Identify metabolic hotspots (e.g., ethoxy group oxidation) via cytochrome P450 docking .

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